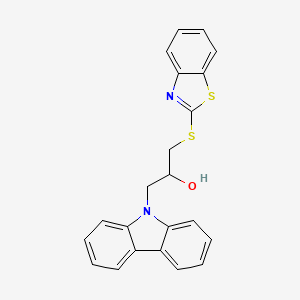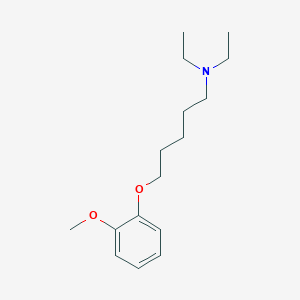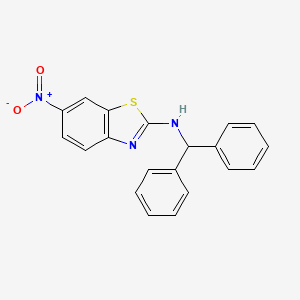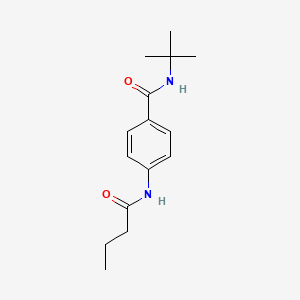![molecular formula C24H26N4O5S B4930435 2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline, also known as N-(2-phenoxyethyl)-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline (Pep-1), is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of Pep-1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. Pep-1 has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell proliferation and survival. In addition, Pep-1 has been shown to inhibit the NF-κB pathway, which is involved in inflammation. Pep-1 has also been shown to increase the activity of the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
Pep-1 has been shown to have various biochemical and physiological effects. Pep-1 has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. Pep-1 has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation. In addition, Pep-1 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.
实验室实验的优点和局限性
Pep-1 has several advantages for lab experiments. Pep-1 is readily available and can be synthesized in high yields and purity. Pep-1 has also been shown to have low toxicity in vitro and in vivo. However, Pep-1 has some limitations for lab experiments. Pep-1 is not water-soluble, which can limit its use in certain assays. In addition, Pep-1 has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
未来方向
There are several future directions for research on Pep-1. Pep-1 could be further studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. The mechanism of action of Pep-1 could be further elucidated to identify potential targets for drug development. Pep-1 could also be modified to improve its water solubility and half-life in vivo. Finally, Pep-1 could be studied in combination with other therapeutic agents to identify potential synergistic effects.
In conclusion, Pep-1 is a small molecule with potential as a therapeutic agent in various diseases. The synthesis method of Pep-1 has been optimized for high yields and purity, making it readily available for research purposes. Pep-1 has been shown to have various biochemical and physiological effects, and its mechanism of action is believed to involve the inhibition of various signaling pathways. Pep-1 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Pep-1, including further studies on its potential as a therapeutic agent and the elucidation of its mechanism of action.
合成方法
The synthesis of Pep-1 involves the reaction of 2-nitroaniline with 4-(phenylsulfonyl)piperazine in the presence of a base. The resulting intermediate is then coupled with 2-phenoxyethanol to form Pep-1. The synthesis method has been optimized for high yields and purity, making Pep-1 readily available for research purposes.
科学研究应用
Pep-1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Pep-1 has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. In addition, Pep-1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Pep-1 has also been studied for its potential as a neuroprotective agent in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-28(30)24-12-11-20(19-23(24)25-13-18-33-21-7-3-1-4-8-21)26-14-16-27(17-15-26)34(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHLLWINPQIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)

![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)


![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)


![N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4930427.png)

![(5-{3-[(2,4-dichlorobenzyl)oxy]-4-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4930433.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)